molecular formula C10H10N2O2S B13627220 Ethyl 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate

Ethyl 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B13627220
M. Wt: 222.27 g/mol
InChI Key: XXPQQQGODCZOOM-UHFFFAOYSA-N
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Description

Ethyl 5-(thiophen-3-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains both a thiophene and a pyrazole ring Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(thiophen-3-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4), while nucleophilic substitution on the pyrazole ring can be achieved using alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted thiophene and pyrazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(thiophen-3-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of a thiophene and a pyrazole ring, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit a broader spectrum of biological activities compared to compounds containing only one of these rings.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl 3-thiophen-3-yl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-5-8(11-12-9)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,11,12)

InChI Key

XXPQQQGODCZOOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CSC=C2

Origin of Product

United States

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